molecular formula C17H18ClNO3 B4292208 4-chloro-2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol

4-chloro-2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol

Cat. No.: B4292208
M. Wt: 319.8 g/mol
InChI Key: GEOZDSWKUCIYRL-UHFFFAOYSA-N
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Description

4-chloro-2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol is a complex organic compound that belongs to the class of phenols and isoquinolines This compound is characterized by the presence of a chloro group, two methoxy groups, and a tetrahydroisoquinoline moiety attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution reaction of 4-chlorophenol with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the isoquinoline moiety can interact with various enzymes and receptors. These interactions can modulate biological processes such as cell signaling, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol is unique due to the presence of the tetrahydroisoquinoline moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action .

Properties

IUPAC Name

4-chloro-2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-21-15-7-10-5-6-19-17(12(10)9-16(15)22-2)13-8-11(18)3-4-14(13)20/h3-4,7-9,17,19-20H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOZDSWKUCIYRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)C3=C(C=CC(=C3)Cl)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-chloro-2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol
Reactant of Route 2
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4-chloro-2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol
Reactant of Route 3
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4-chloro-2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol
Reactant of Route 4
4-chloro-2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol
Reactant of Route 5
4-chloro-2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol
Reactant of Route 6
4-chloro-2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol

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